molecular formula C20H24ClN3O B5305916 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)acetamide

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B5305916
M. Wt: 357.9 g/mol
InChI Key: JCISXSZQDJMINI-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)acetamide is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in many pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties positively. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)acetamide typically involves the reaction of 4-(4-chlorophenyl)piperazine with N-(2,5-dimethylphenyl)acetamide under specific conditions. The reaction can be carried out using a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis protocols, including the preparation of intermediates followed by their condensation under controlled conditions. The process may require optimization of reaction parameters such as temperature, pH, and solvent choice to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders.

    Industry: Used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity. This interaction can lead to various pharmacological effects, including modulation of neurotransmitter release and inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-bromophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)acetamide
  • 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)ethanamide
  • 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)propionamide

Uniqueness

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)acetamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the acetamide group. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c1-15-3-4-16(2)19(13-15)22-20(25)14-23-9-11-24(12-10-23)18-7-5-17(21)6-8-18/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCISXSZQDJMINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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